molecular formula C21H18F3NO3S2 B1671285 gw-501516 CAS No. 317318-70-0

gw-501516

カタログ番号 B1671285
CAS番号: 317318-70-0
分子量: 453.5 g/mol
InChIキー: YDBLKRPLXZNVNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GW-501516, also known as Cardarine, is a PPARδ agonist . It has potential in enhancing physical performance, body composition, and treating metabolic and cardiovascular diseases . It boosts energy, aids fat loss, improves recovery, and supports muscle growth through fatty acid oxidation and glucose uptake .


Synthesis Analysis

The synthesis of GW-501516 was reported to have used "combinatorial chemistry and structure-based drug design" .


Molecular Structure Analysis

GW-501516 is a small molecule with a chemical formula of C21H18F3NO3S2 . It was discovered by combinatorial chemistry and structure-based drug design .


Chemical Reactions Analysis

GW-501516 has been used in studies to explore its effect on mutation-driven colorectal tumorigenesis and tumor invasion . It has also been used to study its effect on antibody-mediated demyelination and inflammatory responses .


Physical And Chemical Properties Analysis

GW-501516 is a white solid . It has a molecular weight of 453.5 . It is soluble in DMSO at 20 mg/mL .

作用機序

Target of Action

Endurobol, also known as GW501516 or GW-501,516, is a synthetic agonist of the peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ receptors are expressed mainly in active metabolic tissues such as skeletal muscles, the heart, the liver, and neurons .

Mode of Action

Endurobol interacts with its primary target, the PPARδ receptor, as an activating agonist . This interaction stimulates the absorption of glucose and skeletal muscle tissue . It also promotes the oxidation of fatty acids, leading to fat burning .

Biochemical Pathways

The activation of PPARδ by Endurobol stimulates the mitochondrial function in various tissues, improving lipid metabolism and energy homeostasis . This activation increases fatty acid oxidation, saving glycogen stores . As a result, it finds indications for the treatment of metabolic diseases, especially dyslipidemia, type-2 diabetes mellitus (T2DM), and hypertriglyceridemia .

Pharmacokinetics

It is known that endurobol is administered orally . More research would be needed to provide a detailed outline of the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

Endurobol’s action results in several molecular and cellular effects. It improves the pancreatic β-cell function and cardiomyocytes function, reduces fibrosis in the heart, and suppresses inflammation in the liver . It also reduces fat deposits in the liver . In the skeletal muscles, Endurobol induces a strong activation of mitochondrial biogenesis, increasing oxidative muscle capacity and endurance exercise capacity . It also seems to be effective in preventing β-amyloid deposition and Alzheimer’s disease .

Action Environment

Disclaimer: While Endurobol has shown promising results in some studies, it’s important to note that it was abandoned in clinical development due to potential health risks. Animal testing showed that the drug caused cancer to develop rapidly in several organs .

特性

IUPAC Name

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBLKRPLXZNVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041037
Record name GW501516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This drug regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue. Overexpression of PPARdelta using a transgenic murine model promotes an increase of muscle oxidative capability. It also plays a major role in the metabolic adaptations to western diet characterized by an excessive amount of saturated fat.
Record name Cardarine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05416
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Endurobol

CAS RN

317318-70-0
Record name GW 501516
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317318-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 501516
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cardarine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05416
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GW501516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-501516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I2HA1NU22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl {2-methyl-4-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-yl sulfanyl]phenoxy}acetate obtained from Example 10 (5.0 g, 10.5 mmol) was dissolved in ethanol (200 ml) and 3N sodium hydroxide solution (35.0 ml) was added thereto. The reaction mixture was stirred for 30 minutes at room temperature. After completion of reaction, 2N HCl was added thereto for adjusting pH to be 2.0. Ethanol was evaporated by under reduced pressure and the reaction mixture was extracted with ethyl acetate and brine. Subsequently, the solvent was evaporated by under reduced pressure and the residue was purified by LH-20 column chromatography to thereby yield 4.71 g of the title compound (yield: 98.8%).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gw-501516
Reactant of Route 2
gw-501516
Reactant of Route 3
gw-501516
Reactant of Route 4
Reactant of Route 4
gw-501516
Reactant of Route 5
Reactant of Route 5
gw-501516
Reactant of Route 6
gw-501516

Q & A

Q1: What is the primary molecular target of GW501516?

A: GW501516 acts as a selective agonist of PPARδ, a nuclear receptor involved in regulating lipid and glucose metabolism. [, , , , , , , , , ]

Q2: How does GW501516 interact with PPARδ and what are the downstream consequences?

A: Upon binding to PPARδ, GW501516 induces a conformational change that promotes its heterodimerization with retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) located in the promoter regions of target genes. [, , , , , ] This interaction modulates the transcription of genes involved in various cellular processes, including lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. [, , , , , , , , , , , , , , , , , ]

Q3: What are the key downstream effects of PPARδ activation by GW501516 in skeletal muscle?

A3: GW501516-mediated PPARδ activation in skeletal muscle has been shown to:

  • Enhance fatty acid oxidation through the upregulation of genes such as carnitine palmitoyltransferase 1b (CPT1b). [, ]
  • Increase mitochondrial biogenesis and energy expenditure, potentially through the induction of PGC-1α and uncoupling proteins (UCPs). [, , , ]
  • Promote a shift towards a more oxidative muscle fiber type, characterized by increased expression of myosin heavy chain I (MHC I). []
  • Improve insulin sensitivity and glucose uptake. [, , , ]

Q4: How does GW501516 impact the liver in the context of metabolic disorders?

A4: Research suggests that GW501516:

  • Decreases hepatic steatosis by reducing lipid accumulation and improving liver function in models of non-alcoholic fatty liver disease (NAFLD). [, ]
  • Improves glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance. [, , ]
  • Modulates the expression of key enzymes involved in glucose and lipid metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c) and GLUT2. [, ]

Q5: Does GW501516 influence inflammation?

A5: GW501516 has demonstrated anti-inflammatory effects in various models:

  • Reduction of inflammation in the liver of rats with NAFLD. []
  • Amelioration of tubulointerstitial inflammation in a proteinuric kidney disease mouse model, potentially via the TAK1-NFκB pathway. []
  • Inhibition of LPS-triggered glutamate release in BV-2 microglial cells, suggesting a potential role in modulating neuroinflammation. []

Q6: Is there any spectroscopic data available for GW501516?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, such information might be found in chemical databases or patents related to the compound.

Q7: What is known about the stability and material compatibility of GW501516?

A7: The research papers primarily focus on the biological activity of GW501516, and detailed information on its material compatibility and stability under various conditions is limited.

Q8: Does GW501516 exhibit any catalytic properties?

A8: GW501516 is primarily recognized for its role as a ligand for PPARδ and does not appear to possess intrinsic catalytic properties based on the provided research.

Q9: How stable is GW501516 under different conditions?

A9: The provided research primarily focuses on the biological effects of GW501516, and specific data on its stability under various conditions is limited.

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of GW501516?

A10: The research papers do not provide details on specific formulation strategies for GW501516.

Q11: What are the SHE regulations surrounding GW501516?

A: While specific SHE regulations may vary between countries and regions, GW501516 is often subject to restrictions due to its potential for misuse in performance enhancement and concerns regarding its long-term safety profile. [, ]

Q12: What is known about the pharmacokinetics (PK) of GW501516?

A12: The research papers do not provide comprehensive information on the ADME properties of GW501516.

Q13: What in vitro models have been used to study the efficacy of GW501516?

A13: Various cell-based assays have been employed, including:

  • Cultured human and rodent skeletal muscle cells to investigate its effects on glucose uptake, fatty acid oxidation, and gene expression. [, , , ]
  • Human umbilical vein endothelial cells (HUVECs) to assess its impact on proliferation, apoptosis, and the expression of PAI-1. [, ]
  • BV-2 microglial cells to study its role in modulating neuroinflammation and glutamate release. []

Q14: What animal models have been used to investigate the effects of GW501516?

A14: Research has utilized various animal models, including:

  • Rodent models of diet-induced obesity (DIO), NAFLD, and type 2 diabetes to assess its metabolic effects. [, , , ]
  • Mouse models of proteinuric kidney disease to investigate its impact on renal inflammation. []
  • Rat models of corneal damage to assess its potential antifibrotic effects. []

Q15: Have there been any clinical trials conducted with GW501516?

A: While some clinical trials were initiated to evaluate GW501516 for the treatment of dyslipidemia, they were halted due to concerns regarding its long-term safety profile. [, , ]

Q16: Are there any known resistance mechanisms associated with GW501516?

A16: The provided research does not specifically address resistance mechanisms to GW501516.

Q17: What are the known toxicological concerns regarding GW501516?

A: Long-term animal studies raised concerns about the potential for GW501516 to promote tumor development and reduce lifespan, leading to the termination of its clinical development. [, ]

Q18: What drug delivery strategies have been explored for GW501516?

A18: The provided research papers do not focus on specific drug delivery strategies for this compound.

Q19: Are there any biomarkers associated with GW501516 efficacy or toxicity?

A19: The research papers do not explicitly identify specific biomarkers for GW501516 efficacy or toxicity.

Q20: What analytical methods have been used to characterize and quantify GW501516?

A20: Various analytical techniques are commonly employed for the characterization and quantification of GW501516, including:

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for detection and quantification in biological samples. []
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective analysis in various matrices. []
  • Liquid chromatography-high resolution mass spectrometry (LC-HRMS) for confirmation of GW501516 identification in biological samples like hair. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。